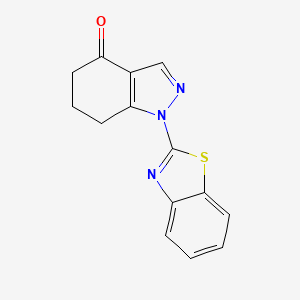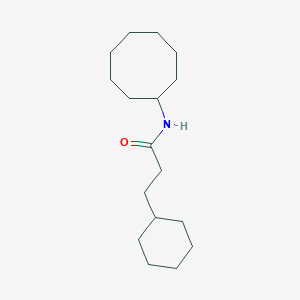
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CCMB or N-(3-chloro-4-methoxyphenyl)-2-chloro-5-nitrobenzamide. The compound is used in scientific research for various purposes, including as a tool for studying the mechanism of action of certain proteins and enzymes, as well as for developing new drugs and therapies.
Wirkmechanismus
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins and enzymes. For example, CCMB has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, CCMB can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In addition to its ability to induce DNA damage and cell death in cancer cells, CCMB has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. CCMB has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCMB in lab experiments is its ability to selectively target certain proteins and enzymes, such as PARP. This makes it a useful tool for studying the mechanism of action of these proteins and enzymes. However, one limitation of using CCMB is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate concentrations of CCMB in lab experiments to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research involving CCMB. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant properties and its potential for treating various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CCMB and how it interacts with proteins and enzymes in the body.
Synthesemethoden
The synthesis of CCMB involves a series of chemical reactions that are carried out in a laboratory setting. The process typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography, to obtain pure CCMB.
Wissenschaftliche Forschungsanwendungen
CCMB is widely used in scientific research for various applications. One of the most common uses of CCMB is as a tool for studying the mechanism of action of certain proteins and enzymes. For example, CCMB has been used to study the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. CCMB is also used in drug discovery and development, as it can serve as a lead compound for developing new drugs and therapies.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)16)17-14(19)10-7-9(18(20)21)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBNJYNMWZIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)


![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)



![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
